Boiling Point and Density vs. 3,4,6,8-Isomer
The 3,4,6,8-tetrachloroquinoline isomer (CAS 25771-78-2), the predominant tetrachloro product from thermal chlorination of quinoline, exhibits experimentally determined physical constants: density 1.622 g/cm³ and boiling point 335.735 °C at 760 mmHg . For the 3,4,7,8-isomer, predicted values based on computational models indicate a boiling point of approximately 327.7±37.0 °C and density of 1.621±0.06 g/cm³, comparable to the 3,4,6,7-isomer (CAS 1204810-09-2) for which analogous predicted data are available . While boiling point ranges overlap, chromatographic retention time and melting point differences arising from symmetry and dipole moment variations provide practical discrimination between these isomers during quality control, with the 3,4,7,8-pattern expected to exhibit distinct polarity due to the asymmetric distribution of chlorine across both rings.
| Evidence Dimension | Boiling point and density (physical property differentiation) |
|---|---|
| Target Compound Data | Predicted boiling point ~327.7±37.0 °C; predicted density ~1.621±0.06 g/cm³ (based on values for 3,4,6,7-isomer as closest predicted proxy) |
| Comparator Or Baseline | 3,4,6,8-Tetrachloroquinoline (CAS 25771-78-2): experimentally measured boiling point 335.735 °C at 760 mmHg; density 1.622 g/cm³; refractive index 1.674 |
| Quantified Difference | Δ Boiling Point (predicted vs. measured): ~8 °C lower for the 3,4,7,8-isomer relative to 3,4,6,8-isomer; density difference negligible (<0.001 g/cm³) |
| Conditions | Predicted values from ACD/Labs or analogous computational models at 760 mmHg; experimental values for comparator from ChemIndex database |
Why This Matters
Boiling point differential of ~8 °C, while modest, is sufficient for fractional distillation-based isomeric enrichment and serves as a key identification checkmark; procurement specifications should include boiling point range or, ideally, chromatographic purity with isomer-specific retention time verification.
